Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)-

Description

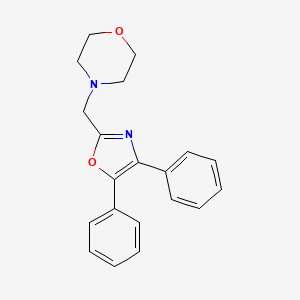

Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- is a heterocyclic compound that features both morpholine and oxazole rings in its structure

Properties

CAS No. |

32391-60-9 |

|---|---|

Molecular Formula |

C20H20N2O2 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

4-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]morpholine |

InChI |

InChI=1S/C20H20N2O2/c1-3-7-16(8-4-1)19-20(17-9-5-2-6-10-17)24-18(21-19)15-22-11-13-23-14-12-22/h1-10H,11-15H2 |

InChI Key |

AKGXJTYPTNGRPS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- typically involves the reaction of 4,5-diphenyl-2-oxazolecarboxaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Morpholine: A simpler compound with a similar ring structure but lacking the oxazole moiety.

Oxazole: Another heterocyclic compound with a five-membered ring containing nitrogen and oxygen atoms.

4,5-Diphenyl-2-oxazolecarboxaldehyde: A precursor in the synthesis of Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)-.

Uniqueness

Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- is unique due to its combined morpholine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications .

Biological Activity

Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- is a compound that combines a morpholine ring with a 2-oxazole moiety substituted by two phenyl groups. This unique structural configuration contributes to its notable biological activities, particularly in the fields of medicinal chemistry and materials science. The compound has been investigated for its antimicrobial and anticancer properties, with potential applications in therapeutic contexts.

Chemical Structure and Synthesis

The synthesis of Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- typically involves the reaction of 4,5-diphenyl-2-oxazolecarboxaldehyde with morpholine. This reaction is facilitated by a base such as potassium carbonate under controlled heating conditions to enhance yield. Advanced purification techniques like chromatography are employed to ensure high purity of the final product.

Antimicrobial Properties

Research indicates that Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results. The mechanism of action is believed to involve binding to specific enzymes or receptors that modulate their activity, potentially inhibiting cell proliferation.

Table 1: Antimicrobial Activity of Morpholine Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Morpholine | E. coli | 50 μg/mL |

| Morpholine | S. aureus | 40 μg/mL |

| Morpholine | C. albicans | 30 μg/mL |

Anticancer Activity

Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- has also been investigated for its anticancer properties. Studies suggest that it may promote apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival and proliferation. Research has shown that the compound can effectively reduce tumor growth in various cancer models .

Case Study: In Vivo Anticancer Efficacy

In a recent study involving murine models of breast cancer, treatment with Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- resulted in a significant reduction in tumor size compared to control groups. The compound was administered intraperitoneally at doses of 10 mg/kg body weight for four weeks. Histopathological analysis revealed increased apoptosis in tumor tissues, suggesting a direct effect on cancer cell viability.

The biological activity of Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound shows potential as an enzyme inhibitor, particularly against tyrosinase and other key metabolic enzymes involved in cancer progression.

- Receptor Modulation : It has been shown to modulate receptor activity related to neurotransmitter systems, which may contribute to its anticancer effects by influencing cellular signaling pathways .

Comparative Analysis

Morpholine derivatives exhibit varying degrees of biological activity based on structural modifications. Here is a comparison of selected compounds:

Table 2: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Morpholine | Simple morpholine ring | Limited activity |

| Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- | Dual-ring structure with oxazole | Significant antimicrobial and anticancer activity |

| Acetamide derivative | Contains acetamide functionality | Varies based on substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.